Propargyl-PEG9-alcohol

描述

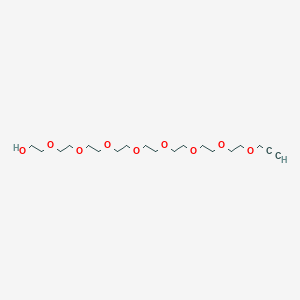

Propargyl-PEG9-alcohol is a compound that features a propargyl group and a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminated by a hydroxyl group. This compound is known for its ability to participate in copper-catalyzed azide-alkyne Click Chemistry reactions, forming stable triazole linkages. The PEG spacer enhances the hydrophilicity of the molecule, making it soluble in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions: Propargyl-PEG9-alcohol can be synthesized through the nucleophilic displacement of propargylic alcohols. The propargylic unit, with its highly nucleophilic alkyne functional moiety and acidic terminal hydrogen atom, plays a crucial role in organic synthesis. The synthesis involves the addition of terminal alkynes to aldehydes, catalyzed by various metal catalysts such as zinc or indium, to form propargylic alcohols .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of copper-catalyzed azide-alkyne Click Chemistry. This method is favored for its efficiency and ability to produce high yields of the desired product. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in an aqueous medium to enhance solubility and reaction rates .

化学反应分析

Types of Reactions: Propargyl-PEG9-alcohol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used for reduction reactions.

Substitution: Lewis acids, transition metals, and Brønsted acids are commonly used as catalysts

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Various substituted propargylic compounds

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis : Propargyl-PEG9-alcohol serves as a versatile building block in organic synthesis. Its propargyl group can undergo various reactions, including click chemistry, which allows for the formation of stable linkages with azide-bearing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Reactivity : The alcohol functional group can participate in esterification and etherification reactions, facilitating the formation of complex molecules. This reactivity makes it suitable for synthesizing diverse chemical entities required in pharmaceutical development .

Bioconjugation Techniques

Linker for Bioconjugates : this compound is widely used as a linker in bioconjugation processes. By attaching drugs or biomolecules to this PEG-based linker, researchers can create targeted therapeutic agents that exhibit improved solubility and stability .

Antibody-Drug Conjugates (ADCs) : In one notable application, this compound has been utilized to develop ADCs. By linking cytotoxic agents to antibodies via this linker, researchers achieved enhanced therapeutic efficacy against cancer cells while minimizing off-target effects .

Drug Delivery Systems

PEGylation : The incorporation of this compound into drug formulations enhances the pharmacokinetic properties of therapeutic agents. PEGylation increases the solubility and circulation time of drugs in the bloodstream, improving their therapeutic index .

Nanoparticle Formulations : This compound is also instrumental in the creation of advanced drug delivery systems such as PEGylated liposomes and nanoparticles. By conjugating targeting ligands through click chemistry, researchers can improve targeting precision and therapeutic outcomes .

Medicinal Chemistry

Targeted Therapies : this compound's unique structure allows it to be employed in the development of proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively degrade specific proteins associated with diseases like cancer and neurodegenerative disorders .

Case Study - PROTAC Development : A study demonstrated that PROTACs synthesized using this compound effectively targeted specific cancer proteins for degradation, showcasing enhanced selectivity and potency compared to traditional inhibitors . This highlights its potential in targeted cancer therapies.

作用机制

The mechanism of action of propargyl-PEG9-alcohol primarily involves its participation in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and specific, making it ideal for bioconjugation and other applications .

相似化合物的比较

Propargyl alcohol: A simpler compound with a single propargyl group and a hydroxyl group.

Propargyl-PEG4-alcohol: Similar to propargyl-PEG9-alcohol but with a shorter PEG chain, resulting in lower solubility and hydrophilicity.

Propargyl-PEG12-alcohol: Contains a longer PEG chain, offering even greater solubility and hydrophilicity compared to this compound.

Uniqueness: this compound stands out due to its optimal balance of hydrophilicity and reactivity. The nine-unit PEG chain provides sufficient solubility in aqueous media, while the propargyl group allows for efficient Click Chemistry reactions. This makes it a versatile compound for various scientific and industrial applications .

生物活性

Propargyl-PEG9-alcohol is a specialized polyethylene glycol (PEG)-based compound characterized by its propargyl group, which facilitates various biochemical applications. This compound is increasingly utilized in bioconjugation and drug delivery systems due to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₄O₉

- Molecular Weight : Approximately 300 g/mol

- Functional Groups : Propargyl group (-C≡C-CH₂-) and PEG moiety

The propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry, enabling the formation of stable triazole linkages with azide-bearing compounds.

This compound primarily acts as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The mechanism involves:

- Click Chemistry : The propargyl moiety reacts with azide groups under mild conditions to form triazoles, which are stable and can be used to link various biomolecules.

- Bioconjugation : This compound facilitates the attachment of drugs or targeting ligands to proteins, enhancing their pharmacokinetic properties and specificity .

1. Drug Delivery Systems

This compound is employed in drug delivery systems to improve the solubility and stability of therapeutic agents. Its PEG component enhances biocompatibility and reduces immunogenicity, making it suitable for in vivo applications.

2. PROTAC Development

The compound is integral in developing PROTACs, which are designed to target specific proteins for degradation. By linking a target ligand with an E3 ligase ligand through this compound, researchers can selectively degrade proteins implicated in diseases like cancer.

Case Studies and Experimental Data

Toxicological Profile

Although this compound is derived from propargyl alcohol, which has known toxicological effects such as hepatotoxicity and central nervous system depression at high doses , the incorporation of PEG mitigates these risks significantly. Studies indicate no significant adverse effects at therapeutic concentrations when used in bioconjugation applications.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1,20H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOHHKOXBMTMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。